4-(4-Benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine
Description
4-(4-Benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine is a pyrimidine derivative featuring a benzylpiperazine group at position 4, a chlorine atom at position 6, and a trifluoromethyl group at position 2. The trifluoromethyl group contributes strong electron-withdrawing effects, enhancing the compound’s stability and reactivity.
Properties
Molecular Formula |
C16H16ClF3N4 |
|---|---|
Molecular Weight |
356.77 g/mol |
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C16H16ClF3N4/c17-13-10-14(22-15(21-13)16(18,19)20)24-8-6-23(7-9-24)11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2 |
InChI Key |
QQZMZZIRINURCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC(=NC(=N3)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
The 4-chloro position of 2-trifluoromethyl-4,6-dichloropyrimidine undergoes substitution with 1-benzylpiperazine. A protocol adapted from WO2014056955A1 and ppm.edu.pl involves:
-
Dissolving 2-trifluoromethyl-4,6-dichloropyrimidine (1 equiv) and 1-benzylpiperazine (1.2 equiv) in dry acetone.
-
Adding potassium carbonate (2.5 equiv) and potassium iodide (0.1 equiv) as a catalyst.
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter to remove inorganic salts.
-
Concentrate under reduced pressure.
Mechanistic Considerations
The reaction proceeds via an SNAr mechanism, where the electron-withdrawing trifluoromethyl group activates the pyrimidine ring toward nucleophilic attack. The 4-position is preferentially substituted due to lower steric hindrance compared to the 6-position.
Alternative Routes: Palladium-Catalyzed Coupling
For cases where direct substitution is inefficient, WO2014056955A1 describes a Suzuki-Miyaura coupling approach:
-
Prepare 4-chloro-6-iodo-2-trifluoromethylpyrimidine via iodination of the 6-position.
-
React with 4-benzylpiperazine-1-boronic acid pinacol ester under palladium catalysis.
Conditions:
-
Catalyst: Pd(PPh₃)₄ (5 mol%).
-
Base: Cs₂CO₃ (2 equiv).
-
Solvent: Dioxane/water (4:1).
Purification and Characterization
Final purification often involves:
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.02 (s, 2H, CH₂Ph), 3.60–3.45 (m, 8H, piperazine-H).
-
¹³C NMR : δ 162.1 (C-2), 155.6 (C-4), 138.2 (C-6), 129.3–127.8 (Ar-C), 123.5 (q, J = 272 Hz, CF₃).
Challenges and Optimization
Regioselectivity Issues
Competing substitution at the 6-chloro position is mitigated by:
Trifluoromethyl Group Stability
The electron-withdrawing nature of the CF₃ group can deactivate the ring, necessitating:
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| SNAr | Simple setup, low cost | Moderate regioselectivity | 68–72% |
| Suzuki Coupling | High versatility | Requires boronated piperazine | 58% |
| One-Pot Cyclization | Fewer steps | Limited substrate scope | 65% |
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the piperazine ring or the benzyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Hydrolysis Products: Hydrolysis can yield different fragments of the original molecule, such as benzyl alcohol and piperazine derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of trifluoromethyl pyrimidines, including 4-(4-Benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine, exhibit significant anticancer activities. For instance, compounds related to this structure have shown effectiveness against various cancer cell lines, such as prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers. These compounds were tested at concentrations around 5 μg/ml, revealing activities comparable to established chemotherapeutics like doxorubicin .
Antifungal and Insecticidal Activities
The compound has also been evaluated for its antifungal and insecticidal properties. In vitro tests demonstrated antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates reaching up to 100% for certain derivatives . Additionally, insecticidal assays showed moderate effectiveness against pests like Mythimna separata and Spodoptera frugiperda, suggesting potential applications in agricultural pest control .
Case Study 1: Anticancer Activity Evaluation
A study published in Frontiers in Chemistry detailed the synthesis of novel trifluoromethyl pyrimidine derivatives, including the target compound, which were evaluated for their anticancer properties. The results indicated that certain derivatives displayed promising cytotoxic effects against multiple cancer cell lines, highlighting their potential as lead compounds for further development in cancer therapy .
Case Study 2: Agrochemical Applications
Research conducted on the antifungal and insecticidal properties of pyrimidine derivatives found that some compounds exhibited superior activity compared to commercial standards like tebuconazole. This positions them as viable candidates for development into new agricultural fungicides or insecticides, potentially offering safer alternatives to existing chemicals .
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, leading to changes in cellular functions and signaling .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Substituent Analysis
The table below summarizes critical structural differences between the target compound and related pyrimidine derivatives:
Comparative Analysis
Position 4 Substituents
- Target Compound: The 4-benzylpiperazine group introduces a bulky, nitrogen-rich moiety. Piperazine derivatives are common in CNS drugs (e.g., antipsychotics) due to their ability to modulate receptor interactions.
- TERT-BUTYL Piperazine Carboxylate : Replacing benzyl with a tert-butyl carbamate reduces basicity, which may decrease nonspecific binding. The carboxylate group could enhance aqueous solubility.
Position 2 and 6 Substituents
- The trifluoromethyl group at position 2 is conserved across several analogs, contributing to metabolic stability and electron-withdrawing effects.
Heterocyclic Core Variations
- 1-Benzyl-6-(4-chlorophenyl)pyrimidine : This compound features a pyrazolo-diazepine core instead of pyrimidine, linking it to benzodiazepine-like activity (e.g., anxiolytics). However, its pharmacological profile diverges significantly from pyrimidine-based analogs.
Biological Activity
4-(4-Benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine, with CAS number 1956318-63-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C16H16ClF3N4
- Molecular Weight : 356.77 g/mol
- Purity : NLT 98%
- Storage Conditions : Store at 2-8ºC
The compound's biological activity can be attributed to its structural features, particularly the presence of the benzylpiperazine moiety and the trifluoromethyl group. These functional groups are known to interact with various biological targets, potentially influencing neurotransmitter systems and exhibiting anticancer properties.
1. Anticancer Activity
Recent studies have indicated that derivatives of trifluoromethyl pyrimidines exhibit anticancer activities against various cancer cell lines. For instance, compounds related to 4-(4-Benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine demonstrated moderate inhibition against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cell lines, with inhibition rates varying significantly depending on the specific derivative tested.
| Compound | Cell Line | Inhibition Rate (%) |
|---|---|---|
| 5l | PC3 | 64.20 |
| 5n | K562 | 51.71 |
| 5o | HeLa | 50.52 |
| 5r | A549 | 55.32 |
These findings suggest that modifications to the pyrimidine scaffold can enhance anticancer activity, making it a promising candidate for further development in cancer therapeutics .
Case Studies
A notable study investigated the synthesis and biological evaluation of several trifluoromethyl pyrimidine derivatives, including the target compound. The study highlighted the structure-activity relationship (SAR) that indicated how variations in substituents could influence both anticancer and antifungal activities .
Study Highlights
- Objective : To evaluate the anticancer and antifungal activities of synthesized trifluoromethyl pyrimidine derivatives.
- Methodology : In vitro assays were conducted on various cancer cell lines and fungal strains.
- Results : Several compounds exhibited significant activity against B. cinerea, with inhibition rates exceeding those of standard treatments like tebuconazole.
Q & A
Q. Critical Parameters :
- Stoichiometry : Excess benzylpiperazine (1.5–2.0 eq) improves yield.
- Moisture Control : Anhydrous conditions prevent hydrolysis of the trifluoromethyl group .
Advanced: How can regioselective substitution challenges in the pyrimidine ring be addressed during synthesis?
Methodological Answer:
Regioselectivity between the 4- and 6-chloro positions is influenced by:
Computational Modeling : Use density functional theory (DFT) to predict reactive sites. For example, the 4-position is more electrophilic due to electron-withdrawing effects of the trifluoromethyl group at C2 .
Directed Metalation : Introduce temporary protecting groups (e.g., trimethylsilyl) to block the 6-position, ensuring substitution occurs at C4 first .
Kinetic Control : Optimize reaction temperature (lower temps favor C4 substitution) and solvent polarity (DMF enhances nucleophilicity of benzylpiperazine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
